

Palazestrant (C28H36FN3O): A Comprehensive Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Palazestrant (also known as OP-1250) is an investigational, orally bioavailable small molecule with the molecular formula C28H36FN3O.[1][2][3] It is currently under evaluation for the treatment of estrogen receptor-positive (ER+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[4] Palazestrant is distinguished by its dual mechanism of action as both a Complete Estrogen Receptor Antagonist (CERAN) and a Selective Estrogen Receptor Degrader (SERD).[1] This document provides an in-depth technical guide on the properties, mechanism of action, and preclinical and clinical findings related to Palazestrant.

Physicochemical and Pharmacokinetic Properties

Palazestrant has been characterized by its favorable physicochemical and pharmacokinetic profile, which supports its development as an oral therapeutic agent.



Property	Value
Molecular Formula	C28H36FN3O
Molar Mass	449.614 g·mol−1
IUPAC Name	(1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-1-[4-(1-propylazetidin-3-yl)oxyphenyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole
CAS Number	2092925-89-6
LogP	5.8
Hydrogen Bond Donor Count	1
Hydrogen Bond Acceptor Count	4
Rotatable Bond Count	7
Appearance	White to off-white solid powder
Bioavailability	High oral bioavailability
Half-life	Approximately 8 days

Mechanism of Action

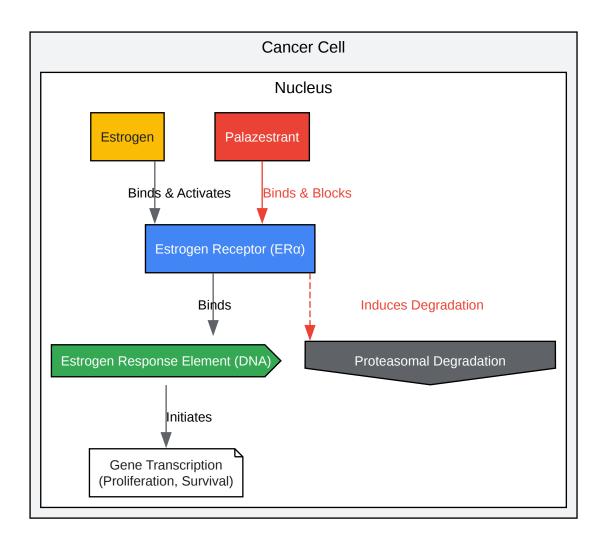
Palazestrant's therapeutic potential lies in its dual mechanism targeting the estrogen receptor alpha ($ER\alpha$), a key driver in the majority of breast cancers.

 Complete Estrogen Receptor Antagonist (CERAN): Palazestrant binds to the estrogen receptor, effectively blocking estrogen from attaching to it. This action prevents the receptor from initiating the transcriptional signals that promote cancer cell growth. Unlike some other estrogen receptor modulators, Palazestrant exhibits no agonist activity, meaning it completely blocks estrogen-induced gene transcription.



• Selective Estrogen Receptor Degrader (SERD): Beyond just blocking the receptor, Palazestrant also induces a conformational change in the ERα protein, marking it for destruction by the cell's natural protein degradation machinery. This leads to a reduction in the overall levels of ERα within the cancer cells, further diminishing the estrogen signaling pathway that fuels tumor growth.

This dual action provides a comprehensive blockade of ER signaling and offers a potential advantage over therapies that only block the receptor without promoting its degradation, especially in the context of acquired resistance. **Palazestrant** has demonstrated potent activity against both wild-type and mutant forms of the estrogen receptor.



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Mechanism of Action of Palazestrant.



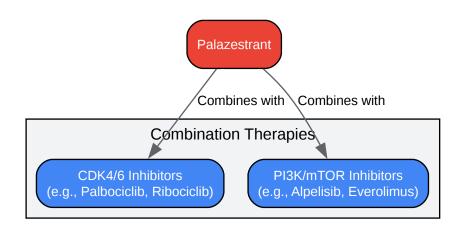
Preclinical and Clinical Development

Palazestrant is being evaluated in multiple clinical trials, both as a monotherapy and in combination with other targeted agents.

Combination Therapies

Clinical studies are exploring the synergistic potential of **Palazestrant** with other classes of anti-cancer drugs:

- CDK4/6 Inhibitors: These drugs, such as palbociclib and ribociclib, block proteins involved in cell division. The combination of Palazestrant with CDK4/6 inhibitors is being investigated in several trials.
- PI3K/mTOR Pathway Inhibitors: This class of drugs, including alpelisib and everolimus, targets alternative growth signaling pathways in cancer cells.



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Palazestrant Combination Therapy Strategies.

Clinical Trial Data

Several clinical trials are underway to assess the efficacy and safety of **Palazestrant**. The OPERA-01 is a notable Phase 3 trial comparing **Palazestrant** to the standard of care in patients with ER+/HER2- advanced breast cancer that has progressed after endocrine therapy with a CDK4/6 inhibitor.



Trial Phase	Patient Population	Key Findings/Endpoints
Phase 1b/2	ER+/HER2- advanced or metastatic breast cancer	In combination with ribociclib, median Progression-Free Survival (PFS) reached 15.5 months in the 120 mg Palazestrant cohort. The combination was generally well-tolerated.
Phase 2 Monotherapy	ER+/HER2- advanced or metastatic breast cancer	Demonstrated anti-tumor activity and prolonged disease stabilization in patients with both wild-type and ESR1-mutated tumors. The Clinical Benefit Rate (CBR) was 48% in a subset of patients.
Phase 3 (OPERA-01)	ER+/HER2- advanced breast cancer, post-CDK4/6 inhibitor therapy	Ongoing trial comparing Palazestrant to standard of care (fulvestrant or aromatase inhibitors).

Experimental Protocols In Vitro Cellular Proliferation Assay

This assay is used to determine the effect of **Palazestrant** on the growth of ER+ breast cancer cell lines.

Methodology:

- Cell Culture: MCF7 and CAMA-1 cells are cultured in medium containing 10% fetal bovine serum. For experiments, cells are switched to medium with charcoal/dextran-stripped fetal bovine serum to remove hormones.
- Treatment: Cells are treated with varying doses of Palazestrant in the presence of 100 pmol/L 17β-estradiol (E2) to simulate a hormone-rich environment.



- Incubation: The treated cells are incubated for a specified period, typically 7 days.
- Assessment of Proliferation: Cell proliferation is quantified using a reagent such as CyQUANT, which measures cellular DNA content.
- Data Analysis: The results are normalized to cells treated with E2 and a vehicle control to determine the inhibitory concentration (IC50) of Palazestrant.



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Workflow for Cellular Proliferation Assay.

Western Blot for ERa Protein Levels

This technique is employed to measure the degradation of the estrogen receptor alpha protein following treatment with **Palazestrant**.

Methodology:

- Cell Treatment: ER+ breast cancer cells (e.g., MCF7) are treated with Palazestrant or control compounds for 24 hours.
- Protein Extraction: Cells are lysed to extract total cellular proteins.
- Protein Quantification: The concentration of protein in each lysate is determined to ensure equal loading.
- Electrophoresis and Transfer: Proteins are separated by size using gel electrophoresis and then transferred to a membrane.
- Immunoblotting: The membrane is incubated with a primary antibody specific for ERα,
 followed by a secondary antibody conjugated to a detectable enzyme.



- Detection: The signal from the secondary antibody is detected, providing a measure of the amount of ERα protein.
- Analysis: The ERα protein levels in treated samples are compared to untreated controls to quantify the extent of protein degradation.

Synthesis

The chemical synthesis of **Palazestrant** involves the preparation of a tetrahydro-β-carboline scaffold. The process begins with commercially available chiral Boc-protected tryptamine. Following deprotection, the tryptamine is N-alkylated. This intermediate is then condensed with a substituted benzaldehyde through a Pictet-Spengler reaction, which proceeds with high trans diastereoselectivity to form the core structure of **Palazestrant**.

Conclusion

Palazestrant (C28H36FN3O) is a promising oral therapeutic agent for ER+/HER2- breast cancer, characterized by a dual mechanism of complete estrogen receptor antagonism and selective degradation. Its favorable pharmacokinetic profile and demonstrated anti-tumor activity in both preclinical models and clinical trials, as a monotherapy and in combination with other targeted agents, underscore its potential to address unmet needs in the treatment of hormone-driven breast cancer. Ongoing Phase 3 clinical trials will be crucial in further defining its role in the clinical setting.

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